1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzyl group, a dihydropyridine ring, and a sulfamoylphenyl group. Its diverse functional groups make it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-nitrobenzaldehyde with a suitable dihydropyridine precursor under acidic or basic conditions. This is followed by the introduction of the sulfamoylphenyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dihydropyridine ring can be oxidized to form a pyridine ring.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the dihydropyridine ring results in a pyridine derivative.
Scientific Research Applications
1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrobenzyl group may interact with enzymes or receptors, altering their activity. The dihydropyridine ring can modulate ion channels or other cellular pathways, while the sulfamoylphenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide: Similar structure but with different oxidation states.
1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-4-carboxamide: Variation in the position of the carboxamide group.
Uniqueness
1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c20-30(28,29)16-8-6-14(7-9-16)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-15(11-13)23(26)27/h1-11H,12H2,(H,21,24)(H2,20,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTSRADLVFEBTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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